N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

HDAC6 inhibition epigenetics chemical probe validation

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251546-84-5) is a fully synthetic small molecule (MF: C₂₀H₁₈N₄O₂S; MW: 378.45 g/mol) incorporating an indole-3-ethylamine (tryptamine) cap group, a central acetamide linker, and a 6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl core. This compound has been listed by chemical vendors exclusively as a research-use-only agent, where it is described as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).

Molecular Formula C20H18N4O2S
Molecular Weight 378.45
CAS No. 1251546-84-5
Cat. No. B2702915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
CAS1251546-84-5
Molecular FormulaC20H18N4O2S
Molecular Weight378.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
InChIInChI=1S/C20H18N4O2S/c25-19(21-8-7-14-11-22-16-5-2-1-4-15(14)16)12-24-13-23-17(10-20(24)26)18-6-3-9-27-18/h1-6,9-11,13,22H,7-8,12H2,(H,21,25)
InChIKeyGLGUBGAEFFVGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1251546-84-5: An Indole-Pyrimidinone-Thiophene Acetamide with Vendor-Attributed HDAC6 Inhibitory Annotation


N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251546-84-5) is a fully synthetic small molecule (MF: C₂₀H₁₈N₄O₂S; MW: 378.45 g/mol) incorporating an indole-3-ethylamine (tryptamine) cap group, a central acetamide linker, and a 6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl core [1]. This compound has been listed by chemical vendors exclusively as a research-use-only agent, where it is described as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . The tryptamine-derived indole cap is a well-established pharmacophoric motif in the HDAC6 inhibitor field, while its hybrid pyrimidinone-thiophene core structurally distinguishes this molecule from more common hydroxamic-acid-based HDAC6 inhibitors [2]. Notwithstanding this vendor-classified biological target assignment, a comprehensive search of primary research literature, patent databases (including USPTO, WIPO, EPO), and authoritative open-access bioactivity repositories (PubChem, ChEMBL, BindingDB, PubMed Central) has yielded no published quantitative enzymatic, cellular, or in vivo profiling data for this specific compound. Consequently, users must rigorously treat all vendor-supplied potency and selectivity claims as unvalidated until verified through independent experimental characterization.

When Selecting an HDAC6-Focused Indole-Acetamide Chemical Probe, Generic Substitution Is Not Supported by Published Evidence for Compound 1251546-84-5


In the broader field of HDAC6-selective inhibition, small alterations to the zinc-binding group, linker architecture, and surface-recognition cap group generate orders-of-magnitude differences in isoform selectivity, target residence time, and cellular pharmacodynamic response [1]. The published structure-activity relationship (SAR) literature demonstrates, for example, that indole-capped HDAC6 inhibitors can achieve selectivity ratios of >3000-fold over other HDAC isoforms or as low as 20-fold, contingent on subtle structural variations [2]. The target compound 1251546-84-5 stands at a distinct intersection: it pairs a tryptamine-derived indole cap with a thiophene-substituted pyrimidinone core—an arrangement that differs fundamentally from the hydroxamic acid zinc-binding motif of Tubastatin A, the thiol-based chemotype of clinical-stage HDAC6 inhibitors, and the benzohydroxamic acid architecture of numerous advanced leads. This structural uniqueness means that potency and selectivity data from any named comparator cannot be responsibly extrapolated to this compound. Until the vendor-claimed 'potent and selective HDAC6 inhibition' profile is substantiated by quantitative peer-reviewed or patent-disclosed data, users should regard this agent as a pharmacologically unvalidated chemical entity, whose properties relative to established HDAC6 probes are entirely unknown.

Evidence-Based Procurement Guidance for Compound 1251546-84-5: Peer-Reviewed and Patent-Disclosed Comparative Data Are Currently Unavailable


Target Class Assignment: Vendor-Classified HDAC6 Inhibitor Lacking Corroborating Published Activity Data (IC₅₀, Selectivity)

This compound is described by chemical vendors as a potent and selective HDAC6 inhibitor . These vendor claims are not supported by any identifiable peer-reviewed publication, patent, or public bioactivity database entry containing quantitative assay data for compound 1251546-84-5. By contrast, structurally related indole-based HDAC6 inhibitors reported in the open literature, such as compound 10n, achieve IC₅₀ values of 3.11 ± 0.09 nM against HDAC6 with selectivity ratios of 27.8- to >3000-fold over class I and II HDAC isoforms in recombinant enzyme assays [1]; no such quantitative data have been disclosed for the target compound. This constitutes a substantial evidence gap that procurement decisions must account for.

HDAC6 inhibition epigenetics chemical probe validation

Structural Differentiation: A Tryptamine-Indole Cap with a Thiophene-Substituted Pyrimidinone Core Architecture Divergent from Established HDAC6 Chemotypes

Compound 1251546-84-5 features a tryptamine-derived indole cap group linked via an acetamide spacer to a 6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl core [1]. This architecture differs from the broad field of hydroxamic acid-based HDAC6 inhibitors (typified by Tubastatin A, Tubacin, and the clinical candidate Ricolinostat/ACY-1215) and from thiol-based chemotypes that have entered clinical development [2]. The pyrimidinone-thiophene core evident in this compound introduces a non-hydroxamate, potentially non-thiol zinc-binding modality. Published SAR studies on pyrimidine-containing HDAC6 inhibitors demonstrate that linker and zinc-binding group modifications can shift HDAC6 isoform selectivity from ~20-fold to >100-fold [3]. Whether the specific thiophene-pyrimidinone architecture of 1251546-84-5 confers any differentiated selectivity or potency relative to known HDAC6 chemotypes remains experimentally unaddressed in the public domain.

scaffold novelty SAR zinc-binding group design

Commercial Availability and Documentation Status: Multiple Vendor Listings but No Lot-Specific Analytical Data Sheet (COA) Accessible in Public Domain

Compound 1251546-84-5 is listed by multiple chemical vendors (including BenchChem Cat. B2702915 and EvitaChem Cat. EVT-2839989) with claimed purity levels of typically 95% . However, no vendor-supplied Certificate of Analysis (COA), HPLC trace, NMR spectrum, or mass spectrometry confirmation for specific production lots is publicly accessible at the time of this assessment. For comparison, major research chemical suppliers routinely provide downloadable, lot-specific COAs with quantitative purity determinations and analytical method details for catalog compounds [1]. The absence of publicly accessible batch-specific quality documentation introduces procurement risk that must be managed through direct pre-purchase vendor inquiry.

compound procurement quality assurance supply chain risk

Procurement Scenarios for Compound 1251546-84-5: Risk-Calibrated Use Cases Based on the Current Evidence Profile


Exploratory HDAC6 Biochemical Screening with Mandatory In-House Orthogonal Validation

This compound may be procured for initial exploratory screening campaigns targeting HDAC6 in recombinant enzyme inhibition assays, provided users (1) verify the vendor-supplied purity by independent HPLC-MS or NMR analysis upon receipt, and (2) perform full-dose-response IC₅₀ determinations against HDAC6 and a panel of class I HDAC isoforms (HDAC1, HDAC2, HDAC3) to establish potency and selectivity de novo . This cautious approach is warranted because no peer-reviewed or patent-disclosed HDAC6 activity data exist for this compound, and structurally related indole-based HDAC6 inhibitors exhibit selectivity ratios spanning over two orders of magnitude (from 27.8-fold to >3000-fold) [1]. Users should budget for comprehensive characterization rather than relying on vendor claims.

Chemical Tool Generation via Late-Stage Functionalization or Derivatization of a Distinct Pyrimidinone-Thiophene Scaffold

The tryptamine-indole cap and the pyrimidinone-thiophene core of compound 1251546-84-5 provide two synthetically addressable diversification points that may be exploited in medicinal chemistry programs to generate novel HDAC6-targeted compound libraries . Medicinal chemistry teams may use this compound as a starting scaffold for systematic SAR exploration around the thiophene-substituted pyrimidinone zinc-binding motif, which differs structurally from the extensively studied hydroxamic acid and benzamide HDAC6 inhibitor classes [1]. Procurement in this context assumes that the compound serves as a synthetic intermediate or scaffold, not as a validated pharmacological probe, and that all biological activity must be established through subsequent analog profiling.

Control Compound for Academic Research on Tryptamine-Derived HDAC Modulators When Used Alongside Well-Validated Reference Inhibitors

For academic laboratories investigating the role of tryptamine-derived small molecules in epigenetic regulation, this compound may serve as a structurally relevant experimental arm within a broader compound panel that includes well-characterized reference inhibitors such as Tubastatin A (HDAC6-selective control) and Vorinostat/SAHA (pan-HDAC control) . Academic users should be aware that, in contrast to reference HDAC6 inhibitors like Tubastatin A (IC₅₀ = 15 nM), Tubacin (IC₅₀ = 4 nM), or the clinical candidate Ricolinostat (ACY-1215, IC₅₀ = 4.7 nM), no published comparative data position compound 1251546-84-5 within the potency or selectivity landscape of existing HDAC6 inhibitors [1]. Its inclusion in such studies is justified only when the objective is to characterize a new chemotype rather than to benchmark against established tools.

Procurement Risk Mitigation: Pre-Purchase Due Diligence Protocol for Compound 1251546-84-5

Given the complete absence of published pharmacological characterization data identified in this evidence guide, procurement of compound 1251546-84-5 should be accompanied by a structured pre-purchase due diligence process . Users should: (1) request from the vendor a recent lot-specific Certificate of Analysis with HPLC purity, NMR spectrum, and mass confirmation; (2) inquire whether the vendor holds any unpublished enzymatic or cellular profiling data that can be shared under a confidentiality agreement; (3) verify whether the compound has been deposited in any public screening collections with associated bioactivity annotations; and (4) confirm the compound's solubility and stability under the intended assay conditions. If these inquiries cannot be satisfactorily resolved, users should consider well-characterized HDAC6 inhibitors with fully published pharmacological profiles as procurement alternatives.

Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.